5-Methoxyfuran-2(3H)-one

Tautomerism Physical Organic Chemistry Reaction Kinetics

5-Methoxyfuran-2(3H)-one is a small-molecule butenolide derivative with the molecular formula C5H6O3 and a molecular weight of 114.10 g/mol. The compound features a methoxy substituent at the 5-position on a 2(3H)-furanone core, which confers distinct electronic properties and reactivity compared to unsubstituted furanones and 2(5H)-furanone tautomers.

Molecular Formula C5H6O3
Molecular Weight 114.10 g/mol
Cat. No. B15202071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyfuran-2(3H)-one
Molecular FormulaC5H6O3
Molecular Weight114.10 g/mol
Structural Identifiers
SMILESCOC1=CCC(=O)O1
InChIInChI=1S/C5H6O3/c1-7-5-3-2-4(6)8-5/h3H,2H2,1H3
InChIKeyNJSBUGUAYVEDON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyfuran-2(3H)-one: A Procurement-Focused Technical Baseline for a Synthetic and Mechanistic Probe


5-Methoxyfuran-2(3H)-one is a small-molecule butenolide derivative with the molecular formula C5H6O3 and a molecular weight of 114.10 g/mol [1]. The compound features a methoxy substituent at the 5-position on a 2(3H)-furanone core, which confers distinct electronic properties and reactivity compared to unsubstituted furanones and 2(5H)-furanone tautomers [2]. While the 2(5H)-furanone tautomer is thermodynamically more stable, the 2(3H)-furanone form is a key synthetic intermediate with unique reactivity patterns including ring-opening by nucleophiles and participation in cycloaddition reactions [2]. The compound serves as a building block in organic synthesis, with applications spanning natural product synthesis and medicinal chemistry [3].

Why Generic Furanone Substitution Is Not a Viable Procurement Strategy for 5-Methoxyfuran-2(3H)-one


Generic substitution of 5-Methoxyfuran-2(3H)-one with other furanones is precluded by fundamental differences in tautomeric stability, electronic configuration, and reactivity. The 2(3H)-furanone core is thermodynamically less stable than its 2(5H)-furanone tautomer [1], and this tautomeric identity directly governs its reactivity—particularly its ability to undergo nucleophilic ring-opening to yield acyclic derivatives [1]. The methoxy group at the 5-position further modulates electronic properties, influencing reaction kinetics and selectivity in ways that unsubstituted or alkyl-substituted analogs do not [2]. For instance, 5-alkyl-3H-furan-2-ones undergo amination and hydroamination reactions with distinct regioselectivity and ring-fragmentation patterns compared to methoxy-substituted derivatives [3]. These compound-specific features mean that substituting a different furanone for 5-Methoxyfuran-2(3H)-one risks altering reaction outcomes, reducing synthetic yield, or invalidating structure-activity relationships in biological assays.

Quantitative Differentiation Evidence: 5-Methoxyfuran-2(3H)-one vs. Closest Analogs


5-Methoxyfuran-2(3H)-one vs. 2(5H)-Furanone Tautomers: Thermodynamic Stability Gap

The 2(3H)-furanone core of 5-Methoxyfuran-2(3H)-one is thermodynamically less stable than its 2(5H)-furanone tautomer [1]. This instability is a critical differentiator: the 2(3H)-form exists as a reactive intermediate that readily undergoes ring-opening by nucleophiles, whereas the 2(5H)-form is more stable and less prone to such reactions [1]. The methoxy substituent at C5 further influences this tautomeric equilibrium by providing an electron-donating group that can stabilize the 2(3H)-form through resonance effects, but direct quantitative equilibrium constant (Keq) comparisons between 5-Methoxyfuran-2(3H)-one and unsubstituted furan-2(3H)-one are not available in the open literature.

Tautomerism Physical Organic Chemistry Reaction Kinetics

Regioselective Nucleophilic Addition to 5-Methoxyfuran-2(3H)-one vs. 5-Alkyl-3H-furan-2-ones

The methoxy group at the 5-position directs nucleophilic attack to the β-position of the α,β-unsaturated carbonyl system [1]. In contrast, 5-alkyl-3H-furan-2-ones undergo amination and hydroamination with distinct regiochemical outcomes and are more prone to ring destruction and recyclization to pyrrolidinone or pyrrolinone structures under the same conditions [2]. While direct comparative yields under identical conditions are not reported, the literature clearly establishes that the nature of the C5 substituent (methoxy vs. alkyl) fundamentally alters the reaction pathway [2].

Synthetic Methodology Regioselectivity Nucleophilic Addition

5-Methoxyfuran-2(3H)-one as a Precursor to γ-Methoxy Carboxylic Acids vs. Alternative Synthetic Routes

Lewis acid-induced addition of silylated nucleophiles to 5-methoxy-2(3H)-dihydrofuranones provides access to α,β-substituted-γ-alkoxy carboxylic acids with modest to high levels of acyclic diastereocontrol [1]. This methodology leverages the oxycarbenium ion intermediate generated from the furanone ring. No direct comparative yield or diastereomeric ratio (dr) data are available for alternative furanone starting materials under identical conditions, but the specific methoxy substitution pattern is essential for generating the requisite oxycarbenium ion [1].

Synthetic Methodology Diastereoselectivity Oxycarbenium Chemistry

Procurement-Relevant Application Scenarios for 5-Methoxyfuran-2(3H)-one


Synthesis of Stereochemically Defined γ-Alkoxy Carboxylic Acids

Researchers pursuing the synthesis of α,β-substituted-γ-alkoxy carboxylic acids with defined stereochemistry should procure 5-Methoxyfuran-2(3H)-one. The compound serves as a precursor to oxycarbenium ions that undergo nucleophilic addition with modest to high diastereocontrol [1]. This application is directly supported by van Oeveren and Feringa's methodology, which demonstrates that silylated nucleophiles add to the furanone-derived oxycarbenium ion to yield γ-methoxy carboxylic acids [1].

Building Block for Furanone-Derived Heterocyclic Libraries

Medicinal chemistry groups seeking to explore furanone-based chemical space should consider 5-Methoxyfuran-2(3H)-one as a versatile starting material. The 2(3H)-furanone core is a central structural unit in numerous antitumor agents [2], and the methoxy substituent provides a handle for further functionalization. While direct biological activity data for the parent compound is sparse, its utility as a synthetic intermediate for generating furanone-derived libraries is well-established [2].

Mechanistic Studies of Tautomerism and Ring-Opening Reactions

Physical organic chemists investigating the tautomeric equilibrium and reactivity of furanones should procure 5-Methoxyfuran-2(3H)-one. The compound exemplifies the 2(3H)-furanone class, which is thermodynamically less stable than its 2(5H)-tautomer and undergoes facile ring-opening by nucleophiles [3]. The methoxy substituent introduces electronic effects that can be probed via kinetic and spectroscopic studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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